1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene involves several steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition: The trifluoromethylthio group can participate in addition reactions with electrophiles, forming new bonds at the sulfur atom.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles like amines, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique functional groups make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing, focusing on its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, affecting cellular processes. The chloropropyl group can facilitate binding to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene include:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: This compound has a difluoromethoxy group instead of a nitro group, leading to different chemical properties and reactivity.
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene:
Biological Activity
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene, identified by its CAS number 1804251-63-5, is a novel organic compound with significant potential in various biological applications. This compound features a trifluoromethylthio group and a nitro group, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClF3NO2S
- Molecular Weight : 299.7 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethylthio group is particularly noteworthy as it can significantly influence the lipophilicity and reactivity of the compound, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Lipophilicity : The trifluoromethylthio group increases the lipophilicity of the compound, facilitating its penetration through lipid membranes and enhancing cellular uptake.
- Electrophilic Nature : The nitro group can act as an electrophile, potentially participating in nucleophilic attack reactions with biomolecules such as proteins and nucleic acids.
- Target Interaction : The compound may interact with specific receptors or enzymes, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethylthio groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacteria and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various trifluoromethylthio-containing compounds, including derivatives of this compound. The results indicated that these compounds effectively inhibited the growth of several bacterial strains, demonstrating their potential as new antimicrobial agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 4.88 | Bacillus mycoides |
Compound B | 10.0 | Escherichia coli |
Compound C | 5.5 | Candida albicans |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of the compound were tested against multiple human cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than Doxorubicin.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound D | 22.4 | PACA2 (pancreatic) |
Compound E | 44.4 | HCT116 (colon) |
Doxorubicin | 52.1 | PACA2 |
Properties
Molecular Formula |
C10H9ClF3NO2S |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
OYOQNQNJTVPTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCCl |
Origin of Product |
United States |
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